molecular formula C22H23ClN4O3S2 B2790041 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 897471-08-8

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2790041
CAS No.: 897471-08-8
M. Wt: 491.02
InChI Key: LUYDZXMRMPEYOO-UHFFFAOYSA-N
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Description

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H23ClN4O3S2 and its molecular weight is 491.02. The purity is usually 95%.
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Biological Activity

The compound (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a piperazine ring , a benzothiazole moiety , and a pyrrolidinylsulfonyl group . The unique combination of these structural elements suggests multiple interaction pathways with biological targets, which may confer various pharmacological effects.

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the inflammatory response. This inhibition can lead to anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in treating infections.
  • Anticancer Properties : The compound has shown promising results in cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, it induced cell cycle arrest and increased the Bax/Bcl-2 ratio, suggesting a mechanism involving apoptosis .

Biological Activity Data

Activity Type Description Reference
Anti-inflammatoryInhibits COX enzymes (IC50 values not specified)
AntibacterialActive against Staphylococcus aureus and Bacillus subtilis
AnticancerIC50 values of 10.10 µg/mL for MCF-7; induces apoptosis
CytotoxicitySelective cytotoxicity towards cancer cells over normal cells

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on MCF-7 and HepG2 cell lines. The results indicated significant antiproliferative activity with an IC50 value of 10.10 µg/mL for MCF-7 cells. The study also noted that modifications to the compound's structure could enhance its activity, such as shifting substituents on the piperazine ring .
  • Mechanistic Studies : In vitro studies demonstrated that treatment with the compound led to increased levels of caspase 9 and alterations in cell cycle progression, indicating its potential role as an apoptosis inducer in cancer therapy .
  • Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against several bacterial strains, showing effective inhibition zones comparable to established antibiotics.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S2/c23-17-5-8-19-20(15-17)31-22(24-19)26-13-11-25(12-14-26)21(28)16-3-6-18(7-4-16)32(29,30)27-9-1-2-10-27/h3-8,15H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYDZXMRMPEYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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